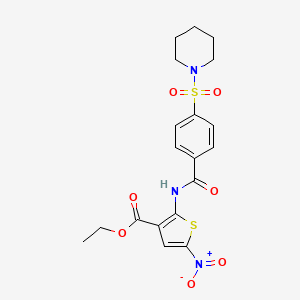

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiophene ring, a nitro group, a piperidinylsulfonyl group, and an ethyl ester, making it a versatile molecule for chemical modifications and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Formation of the Carboxylate Ester: The thiophene-3-carboxylic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chloride in the presence of a base such as pyridine to form the piperidin-1-ylsulfonyl group.

Amidation: The sulfonylated piperidine is then reacted with 4-aminobenzoic acid to form the benzamido linkage.

Coupling Reaction: Finally, the benzamido derivative is coupled with the nitrated thiophene ester under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced using reagents like tin(II) chloride in hydrochloric acid.

Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Reduction: Tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Coupling: Palladium catalysts with boronic acids or esters.

Major Products Formed

Amino Derivatives: From reduction of the nitro group.

Carboxylic Acids: From hydrolysis of the ester group.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors due to its diverse functional groups.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially in the development of heterocyclic compounds.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the interactions of sulfonyl and nitro groups with biological macromolecules.

Wirkmechanismus

The mechanism of action of Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfonyl group can form strong interactions with protein targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-nitro-2-(4-(morpholin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

- Ethyl 5-nitro-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

- Ethyl 5-nitro-2-(4-(piperazin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate

Uniqueness

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is unique due to the presence of the piperidin-1-ylsulfonyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs with different sulfonyl groups. This structural feature can also influence its solubility, stability, and overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

Ethyl 5-nitro-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a nitro group and a piperidine moiety linked via a sulfonamide group. Its chemical formula is C17H20N4O5S. The presence of the nitro group is often associated with enhanced biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit considerable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Similar Thiophene Derivative | 3.12 | Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting their potential as therapeutic agents against resistant strains.

Anticancer Activity

In addition to antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have indicated that certain piperidine derivatives possess selective cytotoxic effects on cancer cell lines while exhibiting low toxicity to normal cells. For example, compounds structurally related to this compound have been shown to induce apoptosis in glioma cells through multiple mechanisms, including:

- Inhibition of cell proliferation

- Induction of necroptosis

- Activation of apoptotic pathways

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The nitro group likely plays a crucial role in generating reactive nitrogen species (RNS), which can damage cellular components such as DNA and proteins, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A study published in ACS Omega evaluated various thiophene derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .

- Anticancer Research : In another study focusing on piperidine derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against cancer cell lines. The findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

ethyl 5-nitro-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7S2/c1-2-29-19(24)15-12-16(22(25)26)30-18(15)20-17(23)13-6-8-14(9-7-13)31(27,28)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEYFCYGXVFGDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.